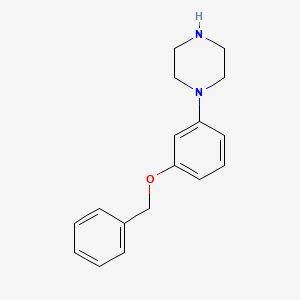

1-(3-(Benzyloxy)phenyl)piperazine

Description

1-(3-(Benzyloxy)phenyl)piperazine is a phenylpiperazine derivative characterized by a benzyloxy substituent at the 3-position of the phenyl ring. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their diverse pharmacological activities, particularly in modulating serotonin (5-HT) receptor subtypes .

Properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIXVHNMFIDGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572245 | |

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756751-75-4 | |

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)piperazine typically involves the reaction of 3-(benzyloxy)aniline with piperazine. One common method includes the following steps:

Formation of 3-(benzyloxy)aniline: This can be achieved by reacting 3-nitroaniline with benzyl alcohol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling with Piperazine: The resulting 3-(benzyloxy)aniline is then reacted with piperazine in the presence of a suitable solvent like ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation or arylation at nitrogen atoms due to their nucleophilic character. Key examples include:

Key Findings :

- N-Methylation with methyl iodide proceeds efficiently under mild conditions, avoiding isomerization byproducts .

- Reductive amination enables the introduction of diverse aryl groups via aldehyde intermediates .

Oxidation and Reduction Reactions

The benzyloxy group and piperazine ring participate in redox transformations:

Key Findings :

- Catalytic hydrogenation selectively removes the benzyl group without affecting the piperazine ring .

- Oxidation of the benzyloxy group yields hydroxyl derivatives, enhancing water solubility .

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen lone pairs:

| Ligand Structure | Metal Salt | Application | Reference |

|---|---|---|---|

| Piperazine N-coordination | Mn(II), Pd(II) | Catalysis in cross-coupling reactions | |

| Benzyloxy O-coordination | Ru(II), Pt(II) | Anticancer or antimicrobial agents |

Key Findings :

Biological Activity Through Chemical Modifications

Derivatives of 1-(3-(Benzyloxy)phenyl)piperazine show diverse pharmacological effects:

Key Findings :

- Carbamate derivatives modulate endocannabinoid levels, showing promise for neurological disorders .

- Chalcone hybrids inhibit MAO-B, a target in Parkinson’s disease .

Comparative Reactivity with Analogues

The benzyloxy group enhances reactivity compared to other substituents:

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Chlorine | Lower nucleophilicity; reduced alkylation rates |

| 1-(4-Benzyloxyphenyl)piperazine | Para-benzyloxy | Higher solubility; improved catalytic activity |

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology

- Mechanism of Action : The piperazine structure is known for its interaction with various neurotransmitter receptors, including serotonin receptors. Compounds with similar structures have shown potential as anxiolytics and antidepressants.

- Case Study : A study demonstrated that derivatives of piperazine significantly increased serotonin levels in animal models, suggesting potential applications in treating anxiety disorders.

-

Antimicrobial Activity

- Mechanism of Action : The hydrophobic nature of the benzyloxy substituent enhances the compound's ability to penetrate bacterial membranes, leading to antimicrobial effects.

- Case Study : In vitro assays indicated that 1-(3-(Benzyloxy)phenyl)piperazine exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

-

Anti-inflammatory Effects

- Mechanism of Action : Compounds in this class have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

- Case Study : Animal models treated with similar piperazine derivatives showed reduced levels of inflammatory markers, supporting their use as anti-inflammatory agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacological | Increased serotonin levels | |

| Antimicrobial | Activity against Staphylococcus aureus, E. coli | |

| Anti-inflammatory | Reduced inflammatory markers |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1-2 | Disruption of cell membrane integrity |

| Escherichia coli | 2-4 | Inhibition of essential enzymes |

Mechanism of Action

1-(3-(Benzyloxy)phenyl)piperazine can be compared with other similar compounds, such as:

1-(3-chlorophenyl)piperazine (mCPP): This compound is widely used in research and has similar structural features but differs in its pharmacological profile.

1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Another similar compound, often used in combination with benzylpiperazine (BZP), with distinct biological properties.

Uniqueness: this compound stands out due to its unique benzyloxy group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .

Comparison with Similar Compounds

Serotonin Receptor Subtype Selectivity

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Acts as a 5-HT1B/1C agonist with IC₅₀ values in the low micromolar range. It induces hypophagia in rats, particularly in females, via 5-HT1C-mediated pathways .

- 1-(3-Chlorophenyl)piperazine (mCPP) : A mixed 5-HT1B/2C agonist with higher affinity for 5-HT2C (Ki = 30 nM). It suppresses appetite and is used to study anxiety and depression models .

- The benzyloxy group may enhance blood-brain barrier penetration due to increased lipophilicity compared to mCPP .

Functional Outcomes

- TFMPP : Reduces sympathetic nerve discharge (SND) in cats at 10–25 mg/kg, accompanied by hypotension and bradycardia .

- mCPP : Shows variable effects on SND (both increases and decreases) in preclinical models, reflecting its complex receptor interaction profile .

- 1-(3-(Benzyloxy)-2-methylphenyl)piperazine (Analogue): Exhibits reduced inhibitory potency (42.8% activity loss at 50 µM) in BACE1 enzyme assays compared to non-methylated analogues, highlighting the sensitivity of activity to substituent position .

Spectroscopic and Computational Insights

- Vibrational Modes : Substituents like Cl or OCH₃ alter FT-IR peaks in the 600–800 cm⁻¹ range (C-Cl stretching) and 1200–1250 cm⁻¹ (C-O-C bending), respectively .

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., CF₃) reduce the HOMO-LUMO gap by 0.2–0.5 eV compared to electron-donating groups, enhancing reactivity .

Biological Activity

1-(3-(Benzyloxy)phenyl)piperazine, also known as 1-[3-(benzyloxy)phenyl]piperazine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyloxy group on the phenyl moiety. This structure is significant as it influences the compound's interaction with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing physiological responses.

Key Mechanisms:

- Receptor Interaction : The compound is known to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.

- Monoamine Oxidase Inhibition : Studies have shown that derivatives of piperazine can inhibit monoamine oxidases (MAOs), particularly MAO-B, which is involved in the metabolism of neurotransmitters like dopamine and serotonin .

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic effects. For instance, studies involving piperazine derivatives have demonstrated their potential in alleviating symptoms of anxiety and depression by enhancing serotonergic transmission .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Specific studies have reported that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications on the piperazine ring have been associated with enhanced anti-tumor activity, suggesting a promising avenue for therapeutic development .

Case Studies

- In vitro Studies : In vitro studies using HepaRG cells have shown that certain piperazine derivatives can induce cytotoxic effects. The assessment of cell viability revealed significant toxicity at higher concentrations, indicating a need for further investigation into the safety profiles of these compounds .

- Monoamine Oxidase Inhibition : A study evaluating benzyloxy-substituted chalcones found that compounds with similar structures to this compound effectively inhibited MAO-B with IC50 values as low as 0.067 μM, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 1-Benzylpiperazine | Stimulant properties | N/A | Commonly used in CNS research |

| 1-(3-Chlorophenyl)piperazine | Antidepressant | N/A | Studied for anxiolytic effects |

| 1-(3-Trifluoromethylphenyl)piperazine | Hepatotoxicity | EC50 = 0.14 | Shows significant toxicity in combinations |

| This compound | Antidepressant, anticancer | N/A | Potential MAO-B inhibitor |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(Benzyloxy)phenyl)piperazine, and how are structural impurities minimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with benzoic acid derivatives. Key steps include bromination, esterification, and coupling with piperazine. Optimization involves varying solvents (e.g., ethanol, DCM), reaction times, and catalysts (e.g., Pd/C). Spectral techniques (IR, HNMR, GC-MS) confirm purity and structure . For example, acyl chloride intermediates are monitored via TLC (hexane:ethyl acetate = 1:2) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of:

- IR spectroscopy : To identify functional groups (e.g., benzyloxy C-O stretch at ~1250 cm⁻¹).

- HNMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).

- HPLC : To assess purity (>95% required for pharmacological studies) .

- Melting point analysis : Deviations >2°C indicate impurities .

Q. What in vitro pharmacological screening models are used to evaluate this compound?

- Methodology :

- Infiltration anesthesia models : Measure duration and depth of anesthesia in rodent models (e.g., latency to paw withdrawal). Compounds are administered subcutaneously, with activity compared to lidocaine .

- Antiplatelet assays : ADP-induced platelet aggregation tests (IC₅₀ values reported) .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperazine's affinity for CNS targets .

Advanced Research Questions

Q. How do QSAR models predict the bioactivity of this compound derivatives?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors. For example:

- Dataset : 80 piperazine derivatives with IC₅₀ values (renin inhibition).

- Regression analysis : Log-transformed IC₅₀ correlates with electronic parameters (e.g., Hammett constants) and steric bulk .

- Validation : Leave-one-out cross-validation (R² > 0.85) ensures predictive accuracy .

Q. How can structural modifications resolve contradictions between reduced toxicity and diminished bioactivity in piperazine derivatives?

- Case study : Beta-cyclodextrin inclusion complexes reduce toxicity (LD₅₀ > 500 mg/kg) but lower anesthetic activity.

- Mitigation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor affinity while retaining low toxicity. Molecular docking identifies optimal substituent positions (e.g., para to benzyloxy group) .

Q. What role do supramolecular interactions play in the thermal stability of this compound complexes?

- Methodology :

- Single-crystal XRD : Reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking.

- Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C correlate with strong intermolecular forces .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% C⋯C interactions in β-CD complexes) .

Q. How does the pH of piperazine derivative solutions influence their efficacy as transepithelial permeation enhancers?

- Findings :

- Optimal pH : 9.2–9.6 maximizes permeability (Caco-2 monolayers) without cytotoxicity (cell viability >90%).

- Mechanism : Deprotonation at high pH enhances membrane fluidity via lipid bilayer disruption .

- Validation : Fluorescein isothiocyanate (FITC)-dextran assays measure paracellular flux .

Q. What strategies improve enantioselective synthesis of chiral this compound derivatives?

- Methodology :

- Iridium-catalyzed amination : Achieves >90% ee using chiral ligands (e.g., phosphoramidites).

- SFC analysis : Confirms enantiopurity (e.g., Chiralpak AD-H column, 90:10 CO₂:MeOH) .

- Kinetic resolution : Selectively crystallize undesired enantiomers using tartaric acid derivatives .

Data Contradiction Analysis

Q. Why do computational predictions of antiplatelet activity conflict with experimental results for certain derivatives?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.